2-Amino-2-ethyl-N-methyl-butyramide

Description

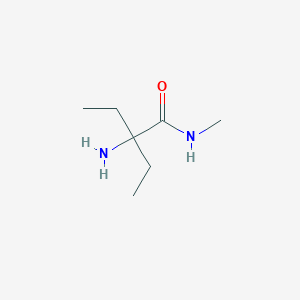

2-Amino-2-ethyl-N-methyl-butyramide (hypothetical structure inferred from nomenclature) is a branched amide derivative featuring an amino group at the 2-position of the butyramide backbone, an ethyl substituent on the same carbon, and an N-methyl group.

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-amino-2-ethyl-N-methylbutanamide |

InChI |

InChI=1S/C7H16N2O/c1-4-7(8,5-2)6(10)9-3/h4-5,8H2,1-3H3,(H,9,10) |

InChI Key |

XMUOIJNBOSCZEY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)NC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Complexity: The target compound (hypothetical) lacks the aromatic and heterocyclic substituents seen in the Parchem analogs (e.g., cyano-benzyl groups in ), likely resulting in lower molecular weight and reduced steric hindrance compared to these derivatives. The presence of an N-methyl group (vs. N,N-dimethyl or N-ethyl in analogs) may influence hydrogen-bonding capacity and solubility .

Physicochemical Properties: Molecular weight differences (143–283 g/mol) correlate with substituent complexity. For instance, 2-ethyl-N,N-dimethylbutyramide (143.23 g/mol) is smaller and less polar than the cyano-benzyl derivatives (>270 g/mol) . Chiral analogs like (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide exhibit stereochemical specificity, which is absent in the simpler dimethyl/ethylamino derivatives .

Safety and Handling: 2-(Ethylamino)-N,N-dimethylbutyramide is classified under GHS guidelines, requiring specific inhalation precautions .

Research and Application Insights

While direct research findings on this compound are unavailable in the evidence, inferences can be drawn from analogs:

- Dimethyl/Ethylamino Derivatives: Simpler analogs like 2-ethyl-N,N-dimethylbutyramide may serve as intermediates in organic synthesis due to their stability and moderate reactivity .

- Cyano-Benzyl Derivatives: The Parchem compounds (e.g., ) are structurally akin to bioactive molecules, with cyano and benzyl groups often linked to receptor-binding activity in pharmaceuticals.

Notes

- Synthesis Challenges: The N-methyl substitution in the target compound may require tailored synthetic routes compared to N,N-dimethyl or N-ethyl analogs, where steric effects are less pronounced.

- Safety Considerations : Handling protocols for simpler analogs (e.g., inhalation precautions for 84803-61-2 ) should inform safety practices for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.